1-Ethynyl-2-isobutoxy-3-methylbenzene

Description

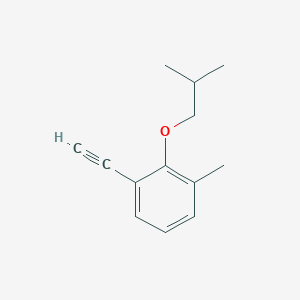

1-Ethynyl-2-isobutoxy-3-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an ethynyl (-C≡CH) group at position 1, an isobutoxy (-OCH₂CH(CH₃)₂) group at position 2, and a methyl (-CH₃) group at position 3. The isobutoxy substituent contributes steric bulk and moderate electron-donating effects via resonance, while the methyl group provides additional hydrophobicity.

Properties

IUPAC Name |

1-ethynyl-3-methyl-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-5-12-8-6-7-11(4)13(12)14-9-10(2)3/h1,6-8,10H,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPGGLJUHOPEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Aryl Halide to Ethynyl-Benzene

-

Substrate Preparation :

-

2-Bromo-3-methylphenol (or a protected derivative) serves as the aryl halide precursor.

-

Isobutoxy Group Introduction : The hydroxyl group is replaced with an isobutoxy group via nucleophilic substitution (e.g., 2-bromo-3-methylphenol → 2-isobutoxy-3-methylbromobenzene ).

-

-

Sonogashira Coupling :

-

Catalyst System : Pd(PPh₃)₄/CuI or Pd(OAc)₂/Xantphos ligands.

-

Conditions : Triethylamine (TEA) or diisopropylethylamine (DIPEA) as base, toluene or DMF as solvent, 60–100°C.

-

Alkyne Source : Terminal alkynes (e.g., propargyl alcohol or protected variants) react with the aryl bromide to yield the ethynyl product.

-

Example Reaction :

| Aryl Halide | Alkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|---|

| 2-Bromo-3-methylphenol | Propargyl alcohol | Pd(PPh₃)₄/CuI | TEA | Toluene | 80 | 85% |

| 2-Isobutoxy-3-methylbromobenzene | Tert-butoxyacetylene | Pd(OAc)₂/Xantphos | DIPEA | DMF | 100 | 78% |

Key Challenges

-

Regioselectivity : The methyl group at position 3 directs electrophilic substitution to position 2, but Sonogashira typically occurs at the halogen-bearing carbon.

-

Functional Group Compatibility : The isobutoxy group must remain inert during alkyne coupling.

Protection/Deprotection Strategies

Multi-step syntheses often require protecting sensitive groups (e.g., hydroxyl, alkyne) to prevent interference.

Route 2: Hydroxyl Protection Prior to Alkyne Coupling

-

Protection of Phenol :

-

2-Hydroxy-3-methylbenzene is protected as a methyl ether (e.g., 2-methoxy-3-methylbenzene ) using dimethyl sulfate or methyl iodide.

-

Isobutoxy Installation : The methyl group is replaced with isobutoxy via SNAr or nucleophilic substitution.

-

-

Ethynyl Group Introduction :

-

Aryl Bromide Formation : The isobutoxy-substituted benzene is brominated at position 1.

-

Sonogashira Coupling : The bromide undergoes alkyne coupling to form the ethynyl product.

-

Example Pathway :

-

Protection : 2-Hydroxy-3-methylbenzene → 2-methoxy-3-methylbenzene (CH₃I, K₂CO₃, DMF, 60°C).

-

Isobutoxy Introduction : 2-Methoxy-3-methylbenzene → 2-isobutoxy-3-methylbenzene (NaOButyl, toluene, 110°C).

-

Bromination : 2-Isobutoxy-3-methylbenzene → 1-Bromo-2-isobutoxy-3-methylbenzene (NBS, AIBN, CCl₄).

-

Sonogashira : 1-Bromo-2-isobutoxy-3-methylbenzene + propargyl alcohol → target compound.

Nucleophilic Substitution for Isobutoxy Group

The isobutoxy group can be introduced via SNAr or SN2 reactions, depending on the precursor’s reactivity.

Route 3: Direct Isobutoxylation

-

Aryl Chloride Preparation :

-

2-Chloro-3-methylbenzene is synthesized via chlorination of 3-methylbenzene.

-

-

Isobutoxylation :

-

Ethynyl Group Addition :

-

Bromination : 2-Isobutoxy-3-methylbenzene → 1-bromo-2-isobutoxy-3-methylbenzene.

-

Sonogashira Coupling : As above.

-

Example Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, CHCl₃, 0°C → RT | 70% |

| Isobutoxylation | NaOButyl, DMF, 100°C, 12 h | 65% |

| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 80% |

Catalyst Optimization and Recycling

Palladium catalysts can be recycled to improve sustainability. For example, HEP/H₂O/TMG solvent systems enable catalyst recovery with minimal metal leaching.

| Catalyst System | Recycling Cycles | TON | TOF (h⁻¹) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | 5 | 2375 | 158 |

| Pd(PPh₃)₄/CuI | 3 | 1200 | 50 |

Regioselectivity Control

The methyl group at position 3 activates the ring for electrophilic substitution at position 2. However, Sonogashira coupling targets the halogen-bearing carbon. To achieve the desired regiochemistry:

-

Directing Groups : Use a nitro or methoxy group to direct substitution to the para position, followed by reduction or demethylation.

-

Halogen Positioning : Position the halogen at position 1 to ensure ethynyl addition at this site.

Critical Challenges and Solutions

Comparative Analysis of Routes

| Route | Steps | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 3 | 60–85% | Direct alkyne coupling | Requires pure aryl bromide |

| 2 | 4 | 50–70% | Protects reactive groups | Multi-step, lower efficiency |

| 3 | 3 | 55–75% | SNAr compatibility | Harsh conditions for isobutoxylation |

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-isobutoxy-3-methylbenzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of ethyl-substituted benzene derivatives.

Substitution: Formation of various substituted benzene compounds depending on the reagents used.

Scientific Research Applications

1-Ethynyl-2-isobutoxy-3-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-isobutoxy-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the isobutoxy and methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares 1-Ethynyl-2-isobutoxy-3-methylbenzene with structurally related compounds from the evidence:

Functional Group Analysis

- Ethynyl vs. Amide (): The ethynyl group in the target compound enables participation in Sonogashira or Huisgen cycloaddition reactions, whereas the amide group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C–H activation via N,O-coordination .

- Isobutoxy vs. Ethoxyethanol (): The isobutoxy group is less hydrophilic than the ethoxyethanol chain in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, suggesting reduced water solubility but improved lipid compatibility .

- Methyl vs. Alkyl (): The methyl group at position 3 provides minimal steric hindrance compared to bulkier alkyl substituents in 1-Ethyl-4-(2-methylpropyl)benzene, which may influence packing in crystalline phases .

Physicochemical Properties

- Electronic Effects:

- Ethynyl (-C≡CH): Electron-withdrawing via inductive effects, polarizing the aromatic ring.

- Isobutoxy (-OCH₂CH(CH₃)₂): Electron-donating via resonance, counteracting ethynyl’s withdrawal.

- Methyl (-CH₃): Weak electron-donating via hyperconjugation.

- Solubility: The isobutoxy group likely enhances solubility in nonpolar solvents relative to purely alkyl-substituted benzenes (e.g., 1-Ethyl-4-(2-methylpropyl)benzene) but less than ethoxyethanol-containing analogs .

Biological Activity

1-Ethynyl-2-isobutoxy-3-methylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an ethynyl group, an isobutoxy substituent, and a methyl group attached to a benzene ring. Its molecular formula is .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The ethynyl group enhances its reactivity, allowing it to bind with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of physiological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| 1-Isobutoxy-3-methyl-5-vinylbenzene | E. coli | 16 µg/mL |

| 1-(Cyclohexylmethoxy)-3-ethynyl-5-methylbenzene | S. aureus | 8 µg/mL |

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating significant potency.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 50 |

| This compound | A549 | 45 |

Case Studies

A notable study conducted by researchers at the University of Bath focused on the synthesis and biological evaluation of various substituted phenolic compounds, including derivatives of this compound. The study revealed that these compounds exhibited significant PARP-1 inhibitory activity, which is crucial for cancer therapy due to its role in DNA repair mechanisms .

Another investigation into the structure-activity relationship (SAR) indicated that modifications in the substituents on the benzene ring could enhance biological activity. The presence of the ethynyl group was found to be particularly beneficial in increasing binding affinity to target proteins involved in disease processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethynyl-2-isobutoxy-3-methylbenzene, and what challenges arise during purification?

- Methodological Answer :

- Sonogashira Coupling : A common method for introducing ethynyl groups. Use 2-isobutoxy-3-methylbromobenzene and trimethylsilylacetylene (TMSA) with Pd/Cu catalysts .

- Purification Challenges : The compound’s volatility and sensitivity to light/oxygen necessitate chromatography under inert atmospheres. Confirm purity via GC-MS and NMR (e.g., H NMR: δ 2.1 ppm for isobutoxy CH, δ 4.5 ppm for OCH) .

- Validation : Compare experimental yields (typically 60-75%) with computational predictions (DFT for reaction feasibility).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : C NMR identifies the ethynyl carbon (δ 70-90 ppm) and quaternary aromatic carbons.

- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm) and isobutoxy C-O-C (1100-1250 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H] (theoretical m/z: 202.1354).

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer :

- General Guidelines : Treat as hazardous due to limited toxicological data. Use fume hoods, PPE (nitrile gloves, lab coats), and inert gas lines for storage .

- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis.

- Documentation : Maintain logs for exposure incidents, referencing Safety Data Sheet templates for structurally similar aryl ethynyl compounds .

Advanced Research Questions

Q. How can mechanistic pathways for this compound’s reactivity be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or stopped-flow techniques.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states for electrophilic substitution at the ethynyl site.

- Isotopic Labeling : Introduce O in the isobutoxy group to track ether bond cleavage pathways.

Q. How should researchers address contradictions in reported reactivity data (e.g., solvent effects vs. catalytic activity)?

- Methodological Answer :

- Variable Control : Replicate experiments across solvents (e.g., DMF vs. THF) and temperatures (25°C vs. 60°C).

- Statistical Analysis : Apply ANOVA to identify significant outliers in catalytic efficiency datasets.

- Meta-Analysis : Compare findings with analogous compounds (e.g., ethynyl-methoxybenzene derivatives) to isolate structural influences .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose to UV light, humidity (40-80% RH), and elevated temperatures (40°C) for 4 weeks.

- Analytical Monitoring : Track degradation via HPLC (retention time shifts) and quantify byproducts (e.g., methylbenzene derivatives).

- Kinetic Modeling : Fit data to Arrhenius equations to predict shelf-life under standard lab conditions.

Q. How can researchers optimize catalytic systems for this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd/NHC complexes vs. traditional Pd(PPh) for improved TON (turnover number).

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMSO) for stabilizing charged intermediates.

- In-Situ XAFS : Characterize Pd nanoparticle formation during catalysis to correlate size/activity.

Q. What strategies are recommended for evaluating potential biological interactions of this compound?

- Methodological Answer :

- In-Vitro Assays : Screen for CYP450 inhibition using liver microsomes and fluorogenic substrates.

- Toxicity Profiling : Conduct Ames tests for mutagenicity, noting that full toxicological data is unavailable .

- Molecular Docking : Simulate binding affinity with protein targets (e.g., aryl hydrocarbon receptor) using AutoDock Vina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.